methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl]oxy}acetate
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Description
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a useful research compound. Its molecular formula is C24H24O7 and its molecular weight is 424.449. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit cholinesterase enzymes, which are key targets in the treatment of alzheimer’s disease .
Result of Action
Similar compounds have shown potential therapeutic effects in the treatment of alzheimer’s disease .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound, including its stability, absorption, distribution, metabolism, and excretion.
It’s also important to note that while similar compounds have shown potential therapeutic effects in the treatment of Alzheimer’s disease, more research is needed to confirm the therapeutic potential of this specific compound .
Properties
IUPAC Name |
methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O7/c1-4-14-10-16-20(12-19(14)30-13-22(25)27-3)31-17(5-2)23(24(16)26)15-6-7-18-21(11-15)29-9-8-28-18/h6-7,10-12H,4-5,8-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLPUDVAOJFOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.